N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
CAS No.:
Cat. No.: VC9837466
Molecular Formula: C17H16FN5O2
Molecular Weight: 341.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16FN5O2 |
|---|---|
| Molecular Weight | 341.34 g/mol |
| IUPAC Name | N-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methoxy]phenyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C17H16FN5O2/c1-12(24)22(2)14-7-9-16(10-8-14)25-11-17-19-20-21-23(17)15-5-3-13(18)4-6-15/h3-10H,11H2,1-2H3 |
| Standard InChI Key | SKUZQFUTIMNSIO-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)F |
| Canonical SMILES | CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)F |
Introduction
N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is a complex organic compound featuring a tetrazole ring, a methoxy group, and a fluorophenyl substituent. This compound is structurally similar to N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide but differs in the halogen atom attached to the phenyl ring, with fluorine instead of bromine. The presence of these functional groups suggests potential biological activity and reactivity, making it a candidate for further research in medicinal chemistry.
Biological Activity and Potential Applications
Compounds containing tetrazole rings are often associated with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The fluorophenyl group in N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide may enhance its interaction with specific biological targets, potentially leading to therapeutic effects.
Comparison with Related Compounds
This comparison highlights the unique structural features of each compound and their potential implications for biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume